![molecular formula C15H18N2O4 B2413642 6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one CAS No. 1210171-36-0](/img/structure/B2413642.png)
6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one
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Description
6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is a synthetic compound that belongs to the class of pyridazinone derivatives. It has been studied for its potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Chemical Reactivity and Synthetic Applications
Ring-Cleavage Reactions : The reaction of pyridazine derivatives with certain reagents can lead to novel ring-cleavage reactions, yielding structurally diverse compounds. This highlights the potential of "6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one" in synthetic chemistry for generating new molecules (Gómez et al., 1985).
Synthesis of Metabolites : Efficient synthesis methods have been developed for metabolites of related compounds, showcasing the synthetic versatility and potential for creating bioactive derivatives of "6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one" (Mizuno et al., 2006).
Photophysical and Electrochemical Properties : Studies on derivatives of dimethoxyphenyl compounds have explored their photophysical and electrochemical properties, indicating potential applications in material science and as functional dyes (Golla et al., 2020).
Antioxidant Properties
Antioxidant Activity : The structural analogs of "6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one" have been evaluated for their antioxidant properties, suggesting potential for this compound in oxidative stress mitigation and as a protective agent against free radical damage (Wijtmans et al., 2004).
Enzymatic Modification for Enhanced Antioxidants : Research on dimethoxyphenol compounds has shown that enzymatic modification can produce derivatives with higher antioxidant capacity, implying that similar strategies could be applied to "6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one" for developing potent antioxidants (Adelakun et al., 2012).
Potential Biological Activities
- Molecular Docking Studies : Compounds related to "6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one" have undergone molecular docking studies to evaluate their interaction with biological targets, suggesting a framework for assessing the biological activity of this compound through computational approaches (Flefel et al., 2018).
properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-19-9-8-17-15(18)7-5-12(16-17)11-4-6-13(20-2)14(10-11)21-3/h4-7,10H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBFIECOEOZDTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC(=N1)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one |
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